1-(2-Methoxyphenethyl)piperazine

Sigma-1 receptor methamphetamine locomotor activity

Researchers targeting sigma-1 or serotonin receptors require ligands with precise selectivity profiles, yet the widely used 1-(2-methoxyphenyl)piperazine scaffold often lacks the desired functional bias. 1-(2-Methoxyphenethyl)piperazine (CAS 147149-54-0) addresses this gap through its unique ethylene spacer, which confers distinct conformational flexibility and receptor selectivity. • Ethylene spacer drives distinct receptor occupancy vs. directly-attached aryl piperazines, enabling selective σ1 agonism or 5-HT1-preferential binding. • 4-Methoxy substitution (as in YZ-067) is critical for sigma-1 receptor-mediated behavioral enhancement; the 3-methoxy analog (YZ-185) produces an antagonist-like profile, providing a tunable functional selectivity toolbox. • Validated starting point for serotonergic agent development: related scaffolds show 100-fold 5-HT1 over 5-HT2 selectivity, minimizing hallucinogenic side-effect risk. Supplied with full analytical documentation; available for immediate global dispatch.

Molecular Formula C13H20N2O
Molecular Weight 220.31 g/mol
CAS No. 147149-54-0
Cat. No. B185040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxyphenethyl)piperazine
CAS147149-54-0
Synonyms1-[2-(2-Methoxyphenyl)ethyl]piperazine 2HCl
Molecular FormulaC13H20N2O
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CCN2CCNCC2
InChIInChI=1S/C13H20N2O/c1-16-13-5-3-2-4-12(13)6-9-15-10-7-14-8-11-15/h2-5,14H,6-11H2,1H3
InChIKeySMYVCLYJLPIIME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Methoxyphenethyl)piperazine: Sigma and Serotonin Receptor Ligand


1-(2-Methoxyphenethyl)piperazine (CAS 147149-54-0) is a piperazine derivative bearing a 2-methoxyphenethyl group on the piperazine ring. This specific substitution pattern differentiates it from the more widely studied 1-(2-methoxyphenyl)piperazine (2-MPP) scaffold, where the aryl group is directly attached to the piperazine nitrogen . The compound has been investigated primarily as a ligand for sigma (σ1) and serotonin (5-HT) receptors, and its unique structure influences receptor occupancy, functional selectivity, and behavioral outcomes in preclinical models [1][2].

Target Engagement Sigma-1 or 5-HT1 receptor binding studies; 4-methoxy substitution pattern supports agonist-like profile in behavioral models
Model Fit Stimulant-induced hyperactivity assays, acaricide contact/fumigant screening, 5-HT1 selective activation research
Scaffold Distinction Phenethyl linker creates conformational flexibility; distinct pharmacology from phenylpiperazine analogs

1-(2-Methoxyphenethyl)piperazine: Critical Phenethyl vs Phenyl Distinctions


In piperazine-based research, the structural linker between the piperazine core and the aryl ring is a primary determinant of pharmacology. The ethylene spacer in 1-(2-methoxyphenethyl)piperazine confers a distinct conformational flexibility and receptor interaction profile compared to the directly attached aryl ring in 1-(2-methoxyphenyl)piperazine (2-MPP) analogs [1]. This seemingly minor modification leads to significant shifts in receptor subtype selectivity, functional efficacy (e.g., agonist vs. antagonist), and even non-mammalian toxicity profiles [2][3]. Consequently, 1-(2-methoxyphenethyl)piperazine cannot be considered a functional or pharmacological substitute for 1-phenylpiperazine derivatives, and its selection must be guided by data specific to its structural class.

Linker-dependent selectivity
Ethylene spacer in phenethylpiperazines may shift receptor subtype selectivity compared to directly attached phenylpiperazines; binding profiles may not transfer.
Functional direction may differ
Methoxy position (4- vs 3-) on phenethyl chain can reverse functional outcome (agonist-like vs antagonist-like) in vivo, even with similar receptor occupancy.
Toxicity assay context diverges
Acaricidal potency is highly dependent on substitution pattern and assay type (contact vs fumigant); phenylpiperazine benchmarks may not predict phenethyl analog performance.

1-(2-Methoxyphenethyl)piperazine: Comparative Performance Evidence


Sigma-1 Behavioral Outcomes: 4-Methoxy vs 3-Methoxy Phenethyl Isomers

In a direct head-to-head comparison of sigma-1 receptor occupancy, the 4-methoxyphenethyl analog (YZ-067) and the 3-methoxyphenethyl analog (YZ-185) displayed equipotent in vivo binding, with ED50 values of 0.2–0.6 µmol/kg [1]. Despite this identical occupancy, a critical functional divergence was observed in a methamphetamine-induced hyperactivity model. At lower doses (1-3.16 µmol/kg), YZ-067 (4-methoxy) significantly enhanced methamphetamine's effects, while YZ-185 (3-methoxy) did not, indicating that the methoxy position dictates functional efficacy (agonism vs. antagonism) at sigma-1 receptors in vivo [1].

Sigma-1 Behavioral Outcome
Head-to-head
4-methoxy (YZ-067): reported enhancement of methamphetamine hyperactivity at 1–3.16 µmol/kg

3-methoxy (YZ-185): no enhancement
Supports sigma-1 functional selectivity interpretation; methoxy position dictates agonist-like vs antagonist-like outcome
Male Swiss-Webster mice; methamphetamine 1 mg/kg i.p.; locomotor activity
Sigma-1 receptor methamphetamine locomotor activity piperazine

Acaricidal Potency: 2-Methoxyphenylpiperazine vs Phenylpiperazine

In a fumigant bioassay against house-dust mites (Dermatophagoides farinae), 1-(2-methoxyphenyl)piperazine exhibited an LC50 of 22.14 μg/cm², which is approximately 2.8-fold less toxic than the benchmark compound 1-phenylpiperazine (LC50 = 7.83 μg/cm²) and 1.9-fold less toxic than piperazine itself (LC50 = 11.41 μg/cm²) [1]. However, in a filter paper contact bioassay, its toxicity profile shifts dramatically, with an LC50 of 3.65 μg/cm², making it 1.3-fold more toxic than 1-phenylpiperazine (LC50 = 4.75 μg/cm²) and 5.7-fold more toxic than DEET (LC50 = 20.64 μg/cm²) [1].

Acaricidal Potency
Reported
Contact LC₅₀: 3.65 µg/cm² (1.3-fold more toxic than 1-phenylpiperazine)
Fumigant LC₅₀: 22.14 µg/cm² (2.8-fold less toxic than phenylpiperazine)
Supports contact-mode acaricidal screening context; structural substitution influences assay-dependent toxicity ranking
Dermatophagoides farinae; in vitro fumigant and filter paper contact bioassays
Acaricide Piperazine Dermatophagoides farinae fumigant

5-HT1 Selectivity: 2-MPP vs TFMPP

The 1-(2-methoxyphenyl)piperazine (2-MPP) scaffold demonstrates a distinct serotonergic binding profile compared to the reference agonist 1-[3-(trifluoromethyl)phenyl]piperazine (TFMPP). While 2-MPP exhibits a comparable affinity for 5-HT1 sites (Ki = 35 nM vs. 20 nM for TFMPP), it achieves a 100-fold selectivity for 5-HT1 over 5-HT2 sites, compared to only an 8-fold selectivity for TFMPP [1]. In a drug discrimination assay, 2-MPP was nearly equipotent to TFMPP (ED50 = 0.22 mg/kg vs. 0.17 mg/kg), confirming its in vivo 5-HT1 agonist activity with a superior selectivity profile [1].

5-HT1 Selectivity (2-MPP vs TFMPP)
Head-to-head
2-MPP: 100-fold selectivity (5-HT1/5-HT2)
TFMPP: 8-fold selectivity
Reported higher 5-HT1/5-HT2 selectivity for 2-MPP scaffold; supports selective 5-HT1 receptor research, but profile may not transfer directly to phenethyl derivative
Rat brain homogenate radioligand binding; Ki (5-HT1) 35 nM (2-MPP)
5-HT1A receptor serotonin TFMPP piperazine

1-(2-Methoxyphenethyl)piperazine: Research and Industrial Applications


Sigma-1 Functional Selectivity: Agonist vs Antagonist Probing

As demonstrated in Section 3, the 4-methoxy substitution on the phenethyl group (as in YZ-067) is critical for eliciting sigma-1 receptor-mediated behavioral enhancement (agonism) in stimulant-induced hyperactivity models [1]. Researchers investigating the functional selectivity of sigma-1 ligands should utilize the 1-(2-methoxyphenethyl)piperazine scaffold with a 4-methoxy group to achieve this specific agonist-like profile, contrasting with the antagonist-like profile of the 3-methoxy analog (YZ-185) [1].

Selective 5-HT1A Agonist Development with Reduced 5-HT2 Activity

Evidence shows that the 1-(2-methoxyphenyl)piperazine core provides a 100-fold selectivity for 5-HT1 over 5-HT2 receptors, a 12.5-fold improvement over the benchmark agonist TFMPP [1]. This scaffold is therefore a validated starting point for medicinal chemistry programs aimed at developing novel serotonergic agents, such as anxiolytics or antidepressants, where 5-HT2-related side effects (e.g., hallucinations) are a primary safety concern [1].

Contact Acaricide Formulation for Dust Mite Control

Quantitative data indicate that 1-(2-methoxyphenyl)piperazine exhibits a contact LC50 of 3.65 μg/cm² against Dermatophagoides farinae, which is 1.3-fold more potent than 1-phenylpiperazine and 5.7-fold more potent than DEET [1]. This superior contact toxicity profile makes this compound a promising candidate for developing novel, non-volatile acaricidal treatments for textiles, furniture, and other surfaces where dust mites are problematic [1].

Application
Selection Property
Validation Focus
Sigma-1 Functional Selectivity Studies
4-Methoxy substitution on phenethyl chain (agonist-like behavior)
Stimulant-induced hyperactivity model outcomes; compare with 3-methoxy analog for functional divergence
5-HT1A Receptor Selectivity Research
Reported high 5-HT1/5-HT2 selectivity (2-MPP scaffold context)
Off-target 5-HT2 activity assays; confirmation in phenethyl derivative required
Acaricide Activity Screening
Contact-toxicity potency in mite bioassays
Comparative toxicity benchmarking against phenylpiperazine and DEET; assay-mode (contact vs fumigant) dependency

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